Cas no 920178-15-0 (N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide)

N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide is a specialized diamide compound featuring a cyclohexenyl ethyl group and a trifluoromethoxy phenyl moiety. Its unique structure imparts favorable properties for applications in medicinal chemistry and agrochemical research, particularly as a potential intermediate or bioactive scaffold. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the cyclohexenyl ethyl segment contributes to conformational flexibility. This compound may exhibit utility in the development of enzyme inhibitors or receptor modulators due to its ability to interact with hydrophobic binding pockets. Its synthetic versatility allows for further derivatization, making it a valuable candidate for structure-activity relationship studies.
N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide structure
920178-15-0 structure
Product name:N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide
CAS No:920178-15-0
MF:C17H19F3N2O3
MW:356.339575052261
CID:5505392
PubChem ID:44998292

N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide Chemical and Physical Properties

Names and Identifiers

    • AKOS024474099
    • N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
    • VU0503958-1
    • 920178-15-0
    • N-[2-(cyclohexen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
    • N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
    • F2879-3983
    • N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide
    • Inchi: 1S/C17H19F3N2O3/c18-17(19,20)25-14-8-6-13(7-9-14)22-16(24)15(23)21-11-10-12-4-2-1-3-5-12/h4,6-9H,1-3,5,10-11H2,(H,21,23)(H,22,24)
    • InChI Key: INMKNNIXTIKIAD-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC(=CC=1)NC(C(NCCC1=CCCCC1)=O)=O)(F)F

Computed Properties

  • Exact Mass: 356.135
  • Monoisotopic Mass: 356.135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 498
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 67.4A^2

N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2879-3983-4mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2879-3983-10mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2879-3983-20mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2879-3983-30mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2879-3983-100mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2879-3983-5mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2879-3983-3mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2879-3983-20μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2879-3983-2mg
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2879-3983-2μmol
N-[2-(cyclohex-1-en-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
920178-15-0 90%+
2μl
$57.0 2023-05-16

Additional information on N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide

Comprehensive Overview of N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide (CAS No. 920178-15-0)

N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide (CAS No. 920178-15-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential applications. The compound's name reflects its complex molecular architecture, combining a cyclohexenyl moiety with a trifluoromethoxyphenyl group linked via an ethanediamide bridge. This configuration imparts distinct physicochemical properties, making it a subject of interest for drug discovery and material science.

In recent years, the demand for trifluoromethoxy-containing compounds has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are particularly intrigued by the N-2-(cyclohex-1-en-1-yl)ethyl segment, which contributes to the compound's lipophilicity and potential membrane permeability. These attributes align with current trends in small-molecule therapeutics and precision agriculture, where targeted delivery and environmental sustainability are paramount.

The synthesis of CAS No. 920178-15-0 typically involves multi-step organic reactions, including amide coupling and selective functionalization of the cyclohexene ring. Advanced techniques such as HPLC purification and NMR spectroscopy are employed to ensure high purity and structural verification. This rigorous quality control meets the standards required for high-throughput screening and structure-activity relationship (SAR) studies.

From a biochemical perspective, the trifluoromethoxy phenylethanediamide moiety exhibits potential interactions with enzymes and receptors, particularly those involved in inflammatory pathways and signal transduction. This has led to exploratory studies in autoimmune diseases and neurodegenerative disorders, areas where patients frequently search for "new treatment options" and "mechanism-based therapies."

Environmental considerations also play a role in the compound's profile. The cyclohexenyl component may offer biodegradability advantages over purely aromatic systems, addressing growing concerns about persistent organic pollutants (POPs). Such features resonate with eco-conscious industries seeking "greener chemical alternatives" and "sustainable crop protection solutions."

In material science, the compound's rigid-flexible hybrid structure has been investigated for liquid crystal applications and polymeric additives. Its ability to modulate phase transitions while maintaining thermal stability aligns with searches for "advanced functional materials" and "high-performance composites."

Ongoing research continues to explore the full potential of N-2-(cyclohex-1-en-1-yl)ethyl-N'-4-(trifluoromethoxy)phenylethanediamide. With its balanced combination of hydrophobic and polar functionalities, this compound represents a versatile scaffold for addressing contemporary challenges in life sciences and industrial chemistry. Future directions may include computational modeling to predict novel derivatives and formulation optimization for specific delivery systems.

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